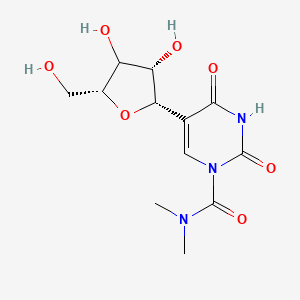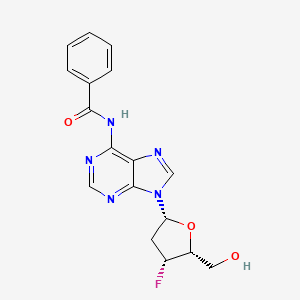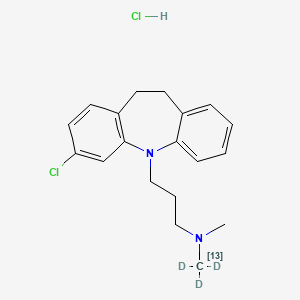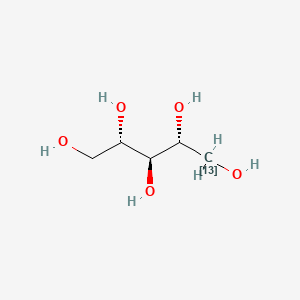![molecular formula C10H12BrN5O4 B12405891 2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, also known as 8-bromoguanosine, is a brominated derivative of guanosine. This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides. It has a bromine atom at the 8th position of the purine ring, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the bromination of guanosine. The process can be summarized as follows:
Starting Material: Guanosine is used as the starting material.
Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 8th position of the purine ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Bromination: Large quantities of guanosine are brominated using industrial-grade brominating agents.
Continuous Reaction: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: Automated chromatography systems are used for the purification of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups on the ribose moiety.
Hydrolysis: The glycosidic bond between the purine base and the ribose sugar can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Hydrolysis Products: Hydrolysis results in the cleavage of the glycosidic bond, yielding the free purine base and ribose sugar.
Applications De Recherche Scientifique
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides.
Biology: The compound is used in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Industry: The compound is used in the development of diagnostic tools and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids. The bromine atom at the 8th position can cause structural distortions in DNA or RNA, leading to the inhibition of nucleic acid synthesis. This can result in the disruption of cellular processes such as replication and transcription. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-bromoadenosine: Similar to 8-bromoguanosine but with an adenine base instead of guanine.
8-bromoinosine: Contains an inosine base with a bromine atom at the 8th position.
8-bromocytidine: A cytidine analog with a bromine atom at the 8th position.
Uniqueness
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H12BrN5O4 |
|---|---|
Poids moléculaire |
346.14 g/mol |
Nom IUPAC |
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3?,4-,5-/m1/s1 |
Clé InChI |
MKDXZFVCXWXGBQ-YZNZAMEGSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2Br |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)


![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)


![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)




